REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:9])[C:7]=1[Cl:8].Cl>CCCCC>[ClH:8].[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:9])[C:7]=1[Cl:8] |f:3.4|
|
Name
|
|
Quantity
|
7.56 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1Cl)F
|
Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An off-white precipitate formed instantly
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with pentane
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC=1C=NC=C(C1Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.79 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 120.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |